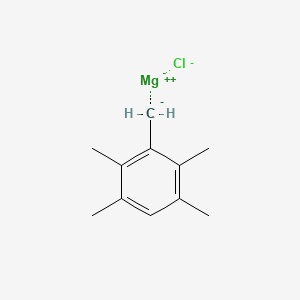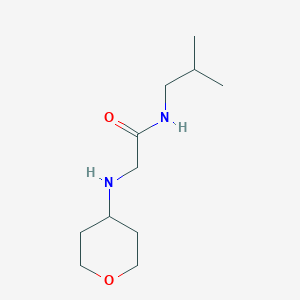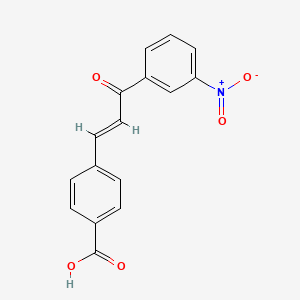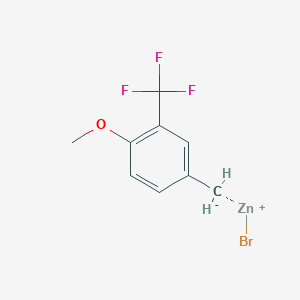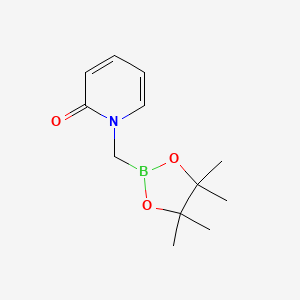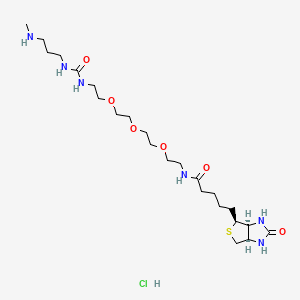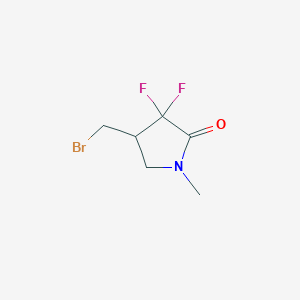
4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one is a synthetic organic compound characterized by the presence of bromine, fluorine, and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide as the brominating agent in the presence of a radical initiator. The reaction is carried out in an organic solvent such as dichloromethane or acetone under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromomethyl group to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoro groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: This compound is used as a fluorescence reagent in high-performance liquid chromatography.
4-(Bromomethyl)benzoic acid: It acts as an intermediate in the synthesis of antihypertensive agents and photosensitizers.
Uniqueness
4-(Bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these elements with the pyrrolidinone ring enhances its reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H8BrF2NO |
|---|---|
Peso molecular |
228.03 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3,3-difluoro-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H8BrF2NO/c1-10-3-4(2-7)6(8,9)5(10)11/h4H,2-3H2,1H3 |
Clave InChI |
BCBJIGMEPLPSKN-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1=O)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid](/img/structure/B14889110.png)
